REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:11]([O-])=O)[CH:5]=[CH:4][CH:3]=1.[ClH:14]>CO.[Pd]>[ClH:14].[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:11])[C:7]=1[C:8]([OH:10])=[O:9] |f:4.5|
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
|
FC1=CC=CC(=C1C(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is hydrogenated at 35°-40° C. under a slight over-pressure
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Type
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FILTRATION
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Details
|
After filtration of the catalyst and concentration of the filtrate
|
Type
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CUSTOM
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Details
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the crude product is recrystallised from methanol/ether
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Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C=CC=C(C1C(=O)O)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |